

solubility of diglycerol in different organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diglycerol*

Cat. No.: *B053887*

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **Diglycerol** in Different Organic Solvents

Introduction

Diglycerol, a dimer of glycerol, is a versatile polyol with a growing range of applications in the pharmaceutical, cosmetic, and food industries. Its utility as a humectant, emulsifier, and solvent is intrinsically linked to its solubility characteristics in various media. For researchers, scientists, and drug development professionals, a comprehensive understanding of **diglycerol**'s solubility in organic solvents is crucial for formulation development, reaction chemistry, and purification processes. This technical guide provides a detailed overview of the available solubility data for **diglycerol**, outlines a robust experimental protocol for its determination, and offers insights into the behavior of analogous polyols to inform formulation strategies.

Understanding Diglycerol and its Properties

Diglycerol ($C_6H_{14}O_5$) is a hygroscopic, viscous liquid that is colorless to light yellow. It is characterized by the presence of four hydroxyl groups, which contribute to its polarity and hydrogen bonding capacity, significantly influencing its solubility. While it is known to be soluble in water and ethanol, its behavior in a wider range of organic solvents is less documented.

Qualitative Solubility of Diglycerol

Qualitative data provides a foundational understanding of **diglycerol**'s affinity for different solvent classes. The available information is summarized in the table below.

Solvent Class	Solvent	Solubility
Polar Protic	Water	Soluble
Ethanol	Soluble	
Methanol	Slightly Soluble	
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	Slightly Soluble
Chlorinated	Chloroform	Slightly Soluble
Ethers	Diethyl Ether	Insoluble

Quantitative Solubility Data of Analogous Polyols

Due to a lack of specific quantitative solubility data for **diglycerol** in the public domain, this guide presents data for structurally related polyols: glycerol, diethylene glycol, and polyethylene glycol (PEG 400). This information can serve as a valuable proxy for predicting the behavior of **diglycerol** and for selecting potential solvent systems for further investigation.

Polyol	Solvent	Temperature (°C)	Solubility (g/100 g Solvent)
Glycerol	Acetone	20	Miscible
Ethanol	20	Miscible	
Methanol	20	Miscible	
n-Butanol	20	Soluble	
Ethyl Acetate	20	9.1	
Diethylene Glycol	Acetone	25	Miscible
Ethanol	25	Miscible	
Methanol	25	Miscible	
Toluene	25	1.2	
Polyethylene Glycol 400	Acetone	25	Miscible
Ethanol	25	Miscible	
Methanol	25	Miscible	
Toluene	25	Soluble	

Note: The solubility of glycerol in n-butanol, and PEG 400 in toluene is described as "soluble" or "miscible" in many sources, indicating high solubility, though precise quantitative values at 20°C are not consistently available.

Experimental Protocol for Determining Diglycerol Solubility

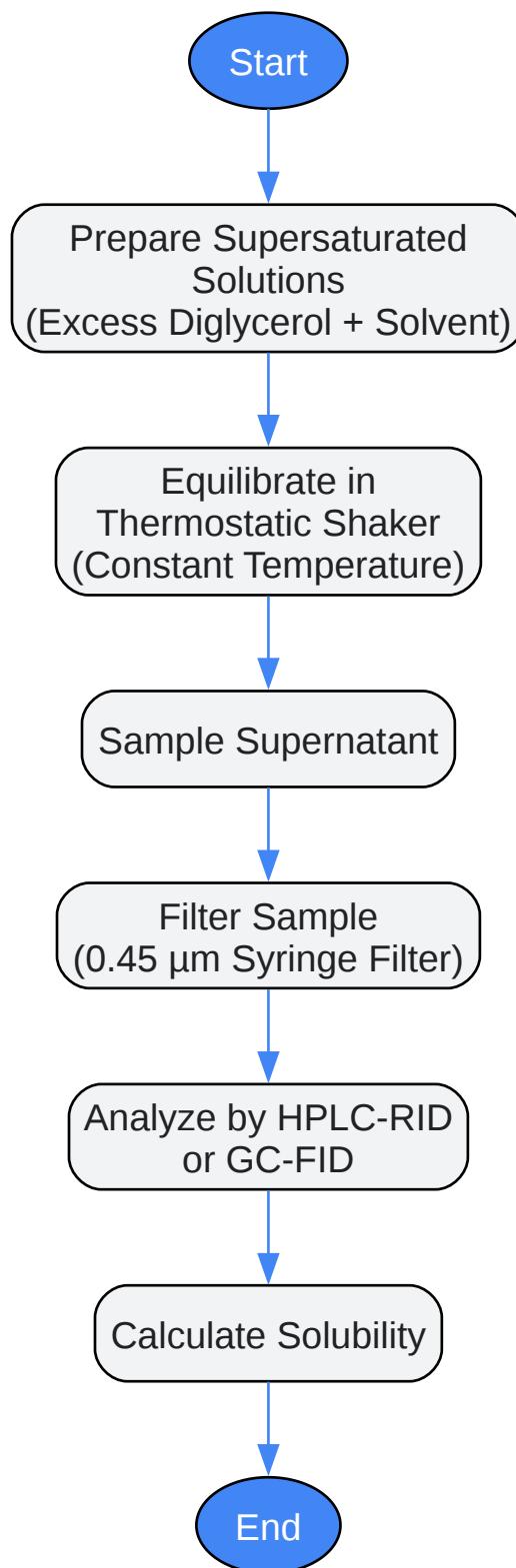
A precise and reproducible experimental protocol is essential for generating reliable quantitative solubility data. The following methodology is a synthesized approach based on established practices for determining the solubility of organic compounds.

Principle

This method is based on the isothermal equilibrium technique. A saturated solution of **diglycerol** in the selected organic solvent is prepared, and the concentration of **diglycerol** in the supernatant is determined analytically after a defined equilibration period.

Materials and Equipment

- **Diglycerol** (analytical grade)
- Organic solvents (HPLC grade or equivalent)
- Analytical balance (± 0.1 mg)
- Thermostatic shaker bath or incubator capable of maintaining a constant temperature (± 0.1 °C)
- Vials with screw caps
- Centrifuge
- Syringes and syringe filters (e.g., 0.45 μ m PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector - RID) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)
- Volumetric flasks and pipettes


Procedure

- Preparation of Supersaturated Solutions:
 - Add an excess amount of **diglycerol** to a series of vials.
 - Accurately pipette a known volume of the selected organic solvent into each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:

- Place the vials in a thermostatic shaker bath set to the desired temperature.
- Allow the mixtures to equilibrate for a predetermined period (e.g., 24-48 hours) with continuous agitation. The equilibration time should be sufficient to ensure that the solution has reached saturation, which can be confirmed by taking measurements at different time points until a constant concentration is observed.
- Sample Preparation:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
- Analysis:
 - Accurately dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical method.
 - Analyze the diluted sample using a validated HPLC-RID or GC-FID method to determine the concentration of **diglycerol**.
 - Prepare a calibration curve using standard solutions of **diglycerol** of known concentrations in the same solvent.
- Calculation:
 - Calculate the solubility of **diglycerol** in the solvent using the following formula:

$$\text{Solubility (g/100 mL) = (Concentration from analysis} \times \text{Dilution factor) / 10$$

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for determining **diglycerol** solubility.

Conclusion

While specific quantitative solubility data for **diglycerol** in a wide array of organic solvents is not readily available in published literature, this guide provides a framework for understanding and determining these crucial parameters. The qualitative data, coupled with the quantitative information for analogous polyols, offers a solid starting point for solvent selection in various research and development applications. The detailed experimental protocol provided herein outlines a reliable method for generating precise and accurate solubility data, empowering researchers to build a comprehensive understanding of **diglycerol**'s behavior in their specific systems. This foundational knowledge is paramount for the successful formulation and application of this versatile polyol.

- To cite this document: BenchChem. [solubility of diglycerol in different organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b053887#solubility-of-diglycerol-in-different-organic-solvents\]](https://www.benchchem.com/product/b053887#solubility-of-diglycerol-in-different-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

